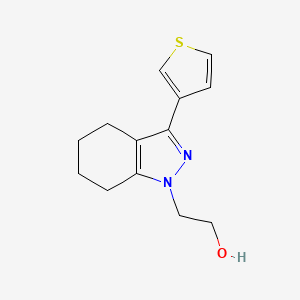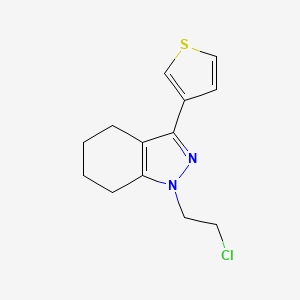
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It is a clear colorless to yellow-brown liquid .
Synthesis Analysis
The synthesis of thiophene-3-ethanol involves the reaction of 2-(thiophen-3-yl)ethan-1-ol with N-bromosuccinimide (NBS) to give dibromothiophene .Molecular Structure Analysis
The molecular formula of 3-Thiopheneethanol is C6H8OS . The InChI Key is YYPNNBPPDFTQFX-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It can also be used as a pharmaceutical synthesis intermediate, which is used in the production of thienethylamine, ticlopidine, one of the raw materials of drugs containing thiophene structure such as clopidogrel .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Chain Formation by Disordered Hydrogen Bonds : Research on related compounds, such as cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, demonstrated the ability of these molecules to form complex chain structures through hydrogen bonding. The study detailed the molecular arrangement and the role of disordered hydrogen bonds in the crystal structure, emphasizing the compound's potential in material science and supramolecular chemistry (Blanco et al., 2012).
Biological Activity
- Novel Synthesis for Bioactive Molecules : Another study focused on the synthesis of novel bioactive molecules that incorporate thiophene units for potential use as antioxidants and antimicrobial agents. The research underscores the importance of thiophene derivatives in developing new therapeutic agents due to their effective bioactivity (Gopi et al., 2016).
Material Science Applications
- Electrochemical Applications : The electrochemical polymerization of thiophene-containing compounds for supercapacitor applications illustrates the utility of these molecules in energy storage technologies. This research highlights the synthesis and characterization of novel monomers that lead to polymers with significant capacitive performance, suggesting a promising avenue for the development of advanced supercapacitors (Hür et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on derivatives combining thiophene with other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazol demonstrated significant antimicrobial activities. These studies showcase the potential of thiophene-based compounds in developing new antimicrobial agents, providing a foundation for future drug discovery efforts (Tehranchian et al., 2005).
Propriétés
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-7-6-15-12-4-2-1-3-11(12)13(14-15)10-5-8-17-9-10/h5,8-9,16H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASSZHHLYWZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479786.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479789.png)
![1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479790.png)
![3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479791.png)

![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479795.png)
![1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479797.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479799.png)

![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
